molecular formula C8H7N3O B133836 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide CAS No. 146767-59-1

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide

Cat. No.: B133836
CAS No.: 146767-59-1
M. Wt: 161.16 g/mol
InChI Key: VTWOTSSMNJVBTN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-5-carboxamide is a chemical scaffold of high interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . Compounds based on the 7-azaindole (pyrrolopyridine) structure are recognized as privileged scaffolds in medicinal chemistry, frequently serving as hinge-binders in kinase inhibitors due to their ability to form key hydrogen bonds within the ATP-binding site . While research on the exact 5-carboxamide derivative is emerging, closely related isomers and analogs have demonstrated significant pharmacological value. For instance, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been explored as potent and orally efficacious immunomodulators targeting Janus Kinase 3 (JAK3) . Furthermore, analogous structures have been investigated for their anti-cancer activity, with some derivatives showing promising results against cancer cell lines like MCF-7 and A-549, potentially through mechanisms involving kinase inhibition . This compound serves as a versatile synthetic intermediate for further chemical exploration, including modifications at the 4-position of the ring system, which has been a strategy to develop novel chemical entities with improved potency and selectivity . Researchers can utilize this high-purity building block to develop new therapeutic agents for oncology, immunology, and central nervous system disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)7-2-1-5-6(11-7)3-4-10-5/h1-4,10H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWOTSSMNJVBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433696
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146767-59-1
Record name 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1h Pyrrolo 3,2 B Pyridine 5 Carboxamide and Its Analogues

General Synthetic Routes to Pyrrolo[3,2-b]pyridine Core Structures

The construction of the fundamental pyrrolo[3,2-b]pyridine framework is a critical first step. Several strategic approaches have been developed, which can be broadly categorized by the precursor molecule and the ring-closing strategy employed.

Cyclocondensation Reactions for Pyrrolopyridine Frameworks

Cyclocondensation reactions involve the formation of the bicyclic system from precursors that undergo intramolecular or intermolecular ring-closing reactions. These methods are powerful for creating the core in a limited number of steps. For instance, the Hantzsch pyridine (B92270) synthesis, a well-established method, can be adapted to create pyridine rings through the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonia equivalent. organic-chemistry.org This fundamental reaction principle, involving the condensation of 1,5-dicarbonyl compounds or their equivalents with ammonia, serves as a basis for building the pyridine portion of the scaffold. youtube.com

Another versatile strategy is the multicomponent cyclocondensation, where several simple molecules combine in a one-pot reaction to form the complex heterocyclic system. beilstein-journals.org For example, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate can be catalyzed by triflic acid to yield highly substituted pyrimidines, and similar principles can be applied to pyridine synthesis. mdpi.com These methods offer efficiency by building molecular complexity rapidly from simple starting materials.

Synthetic Approaches Initiating from Pyrrole (B145914) Precursors

When starting with a pyrrole derivative, the primary goal is the annulation, or fusion, of a pyridine ring onto the existing pyrrole core. This approach is common in the synthesis of various pyrrolopyrimidine and pyrrolopyridine isomers. rsc.orgekb.eg A typical strategy involves using a functionalized pyrrole, such as one bearing amino and cyano groups, which can then undergo cyclization with a suitable partner to form the pyridine ring. For example, 2-amino-pyrroles can react with reagents like aryl isothiocyanate to build a fused pyrimidine ring, a strategy that can be adapted for pyridine ring formation. ekb.eg

The Paal-Knorr synthesis is a classic method for forming a pyrrole ring from a 1,4-dicarbonyl compound and an amine or ammonia. organic-chemistry.org In a reverse sense, building upon a pyrrole, a functionalized pyrrole can be elaborated with fragments that will ultimately form the pyridine ring. This may involve introducing a side chain that can be cyclized, for example, by reacting a pyrrole derivative with a 1,3-dicarbonyl compound or its equivalent under conditions that promote condensation and ring closure.

Synthetic Approaches Initiating from Pyridine Precursors

Perhaps the most common approach to azaindole synthesis involves starting with a substituted pyridine and constructing the pyrrole ring. The Bartoli reaction is a prominent method for this transformation, typically involving the reaction of a nitro-pyridine with a vinyl Grignard reagent to form the pyrrole ring. nbuv.gov.ua This approach is highly effective for creating the 6-azaindole (pyrrolo[2,3-c]pyridine) framework and can be adapted for other isomers. nbuv.gov.ua

Another strategy involves the cyclization of suitably substituted pyridines. For example, diazotization of a 3-aminopyridine derivative can lead to an intramolecular electrophilic substitution, forming a fused tricyclic system, demonstrating a pathway for ring closure onto the pyridine core. mdpi.com Modern methods often employ transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, are instrumental in building the necessary C-C and C-N bonds to assemble the pyrrole ring onto a pyridine scaffold. nih.govnih.gov For instance, a halogenated pyridine can undergo a sequence of coupling reactions to introduce the atoms required for the subsequent cyclization to form the fused pyrrole ring.

General Synthetic Strategy Starting Material Type Key Transformation Example Reaction
CyclocondensationAcyclic precursors (e.g., dicarbonyls)Condensation with ammonia/aminesHantzsch Pyridine Synthesis organic-chemistry.org
From PyrroleFunctionalized PyrroleAnnulation of pyridine ringCyclization of acylpyrrole derivatives ekb.eg
From PyridineSubstituted PyridineAnnulation of pyrrole ringBartoli Reaction (nitropyridine + vinyl Grignard) nbuv.gov.ua

Targeted Synthesis of 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide Derivatives

Once the core is established, specific functional groups must be installed at precise locations. The synthesis of the title compound requires introducing a carboxamide at the C5-position and allows for further functionalization at other sites for analogue development.

Strategies for Introducing the Carboxamide Functionality at the C5-Position

The introduction of a carboxamide group at the C5 position of the pyrrolo[3,2-b]pyridine core is typically achieved through standard functional group transformations. A common and direct route is the amidation of the corresponding carboxylic acid. The precursor, 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid, can be activated and then reacted with ammonia or an amine to form the desired carboxamide. chemrio.com

The synthesis of the prerequisite carboxylic acid can be accomplished via several methods. One approach involves metalation of the C5 position using a strong base, such as an organolithium reagent, followed by quenching the resulting anion with carbon dioxide. Another pathway is the palladium-catalyzed carbonylation of a C5-halide or triflate derivative. Alternatively, a cyano group at C5 can be hydrolyzed to the carboxylic acid or directly to the primary carboxamide under controlled conditions.

Functionalization of the Pyrrolo[3,2-b]pyridine Scaffold at Various Positions (e.g., C3, C4)

Further derivatization of the pyrrolo[3,2-b]pyridine scaffold is crucial for developing analogues and conducting structure-activity relationship (SAR) studies. researchgate.netnih.gov The pyrrole and pyridine rings exhibit distinct reactivities, allowing for selective functionalization.

Functionalization at the C3-Position: The C3 position on the pyrrole ring is electron-rich and susceptible to electrophilic substitution. Reactions such as Vilsmeier-Haack formylation can introduce an aldehyde group, which serves as a versatile handle for further modifications. nih.gov This aldehyde can be oxidized to a carboxylic acid and subsequently converted to a carboxamide, as demonstrated in the synthesis of various 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives. researchgate.netnih.gov

Functionalization at the C4-Position: The C4 position on the pyridine ring is electron-deficient and can be functionalized through different means. One powerful method is directed ortho-metalation, but functionalizing the C4 position, which is remote from the nitrogen atom, can be challenging. nih.gov Overcoming the inherent directing effect of the ring nitrogen can be achieved using specific reagents like n-butylsodium, which selectively deprotonates the C4 position, allowing for subsequent reaction with electrophiles. nih.gov Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if a suitable leaving group, such as a halide, is present at the C4 position. Transition metal-catalyzed cross-coupling reactions, like Suzuki and Buchwald-Hartwig aminations, are also widely used to functionalize halogenated pyrrolopyridines at various positions, including C4. nih.govmdpi.com

Position Reactivity Example Reaction Intermediate/Product
C3 (Pyrrole)Electron-rich (Nucleophilic)Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack)C3-formyl derivative nih.gov
C4 (Pyridine)Electron-deficient (Electrophilic)Directed Metalation (using n-BuNa)C4-sodiated intermediate nih.gov
C4 (Pyridine)Electron-deficient (Electrophilic)Nucleophilic Aromatic Substitution (on C4-halide)C4-amino or C4-alkoxy derivative
C2, C4, etc.VariesPd-catalyzed Cross-Coupling (on halide)C-C or C-N bond formation nih.govmdpi.com

Advanced Synthetic Techniques in Pyrrolo[3,2-b]pyridine Chemistry

Modern synthetic organic chemistry offers a sophisticated toolbox for the construction of complex heterocyclic systems like this compound. These advanced techniques enable the efficient assembly of the core scaffold and the introduction of a wide range of functional groups, facilitating the generation of diverse chemical libraries for drug discovery.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.gov While a direct one-pot synthesis of this compound via an MCR is not extensively documented, the principles of MCRs have been successfully applied to the synthesis of related pyrrolopyridine isomers, demonstrating the potential of this strategy.

A notable example is the Ugi-Zhu three-component reaction (UZ-3CR), which has been employed for the synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.govnih.govmdpi.com This reaction typically involves the condensation of an amine and an aldehyde to form an imine, which then reacts with an isocyanoacetamide. The resulting intermediate can then undergo a cascade of reactions, including an intramolecular aza-Diels-Alder cycloaddition, to construct the bicyclic pyrrolopyridine core. mdpi.comnih.govnih.govmdpi.com

The general applicability of the Ugi-Zhu reaction is highlighted in the synthesis of various pyrrolo[3,4-b]pyridin-5-ones, as detailed in the table below.

AmineAldehydeIsocyanoacetamideCatalystProductOverall Yield (%)Reference
AnilineFurfuralPhenylalanine-derivedYtterbium triflate2-furyl-7-phenyl-pyrrolo[3,4-b]pyridin-5-one45-82 nih.gov
BenzylamineBenzaldehydePhenylalanine-derivedYtterbium triflate2-benzyl-7-phenyl-pyrrolo[3,4-b]pyridin-5-one20-92 mdpi.comnih.gov

This strategy showcases the power of MCRs to rapidly assemble complex heterocyclic scaffolds from simple starting materials. Adapting such a multicomponent strategy to the specific regiochemistry of the 1H-pyrrolo[3,2-b]pyridine system would involve the careful selection of precursors that favor the desired annulation pattern.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic cores, including the 1H-pyrrolo[3,2-b]pyridine scaffold. wikipedia.org These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance, enabling the introduction of a wide array of substituents onto the core structure.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful method for introducing alkynyl moieties. mdpi.com In the context of azaindole synthesis, a site-selective Sonogashira reaction of 3,4-dibromopyridine with various alkynes, followed by a palladium-catalyzed tandem C-N coupling and cyclization with amines, has been shown to produce 6-azaindoles in good yields. organic-chemistry.org This approach allows for the introduction of diverse substituents at what will become the 2-position of the pyrrolopyridine core. A one-pot procedure involving N-arylation followed by a Sonogashira reaction and cyclization has also been developed for the synthesis of 1,2-disubstituted azaindoles. acs.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it is a cornerstone of modern C-N bond formation. wikipedia.orglibretexts.orgyoutube.com This reaction is particularly useful for introducing substituted amino groups at various positions of the pyrrolopyridine ring system, provided a suitable halo-substituted precursor is available. For instance, the amination of a C4-halo-pyrrolopyrimidine has been demonstrated using palladium acetate and BINAP as the catalytic system. mdpi.com This methodology can be directly applied to the derivatization of halo-substituted 1H-pyrrolo[3,2-b]pyridines to generate libraries of amino-substituted analogues.

The versatility of palladium-catalyzed couplings in the synthesis of pyrrolopyridine derivatives is illustrated by the following examples:

Coupling ReactionSubstratesCatalyst/LigandProductYield (%)Reference
Sonogashira3,4-dibromopyridine, PhenylacetylenePdCl₂(PPh₃)₂/CuI2-Phenyl-1H-pyrrolo[3,2-b]pyridineup to 80 organic-chemistry.org
Suzuki-Miyaura6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, Phenylboronic acidPd(PPh₃)₄6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineNot specified nih.gov
Buchwald-Hartwig4-chloro-pyrrolopyrimidine, N-methyl-1-(meta-tolyl)methanaminePd(OAc)₂/BINAPC4-aminated pyrrolopyrimidine80 mdpi.com

The synthesis of chemical libraries based on a common scaffold is a fundamental strategy in drug discovery to enable systematic structure-activity relationship (SAR) studies. For the this compound core, diversification can be achieved by modifying the substituents on the pyrrole and pyridine rings, as well as on the carboxamide nitrogen.

A common approach involves the synthesis of a key intermediate, such as a halo-substituted or carboxylic acid-functionalized pyrrolopyridine, which can then be subjected to a variety of coupling and derivatization reactions. For example, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized to explore their potential as PDE4B inhibitors. nih.gov This involved the initial synthesis of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, followed by amide coupling with a diverse range of amines. nih.gov

Similarly, a library of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to 2-methoxypyridine was synthesized and evaluated for antitubercular and antibacterial activities. researchgate.net The synthetic strategy involved the preparation of a common pyrrolo[3,2-b]pyridine-3-carboxylic acid intermediate, which was then coupled with various substituted anilines to generate the final library of carboxamides. researchgate.net

These examples underscore a general strategy for library synthesis:

Scaffold Synthesis: Efficient construction of the core 1H-pyrrolo[3,2-b]pyridine ring system with appropriate "handles" for further functionalization (e.g., a carboxylic acid at the 5-position).

Parallel Derivatization: Coupling of the scaffold with a diverse set of building blocks (e.g., amines, boronic acids, alkynes) using high-throughput synthetic techniques.

Biological Screening: Evaluation of the synthesized library to identify lead compounds and establish structure-activity relationships.

This systematic approach allows for the rapid exploration of the chemical space around the this compound scaffold, accelerating the discovery of new therapeutic agents.

Analytical and Spectroscopic Characterization Methodologies for Pyrrolo 3,2 B Pyridine 5 Carboxamide Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR (Proton NMR) is used to identify the number and types of hydrogen atoms. Chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) reveal information about adjacent protons, helping to establish the connectivity of the carbon skeleton. For instance, in the analysis of a related derivative, 3-bromo-N-cyclopropyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxamide, distinct signals are observed for the protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as for the methyl and cyclopropyl substituents. amazonaws.com The amidic proton (NH) of carboxamides typically appears as a broad singlet at a downfield chemical shift. cuni.cz

¹³C NMR provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. In various pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, the carbonyl carbon of the amide group is characteristically observed at a downfield position (around 160-163 ppm). amazonaws.com

¹⁹F NMR is specifically used for compounds containing fluorine atoms. It is a highly sensitive technique that can provide valuable information about the number and chemical environment of fluorine atoms within the molecule.

The data below, obtained for a derivative of the 1H-Pyrrolo[3,2-b]pyridine scaffold, exemplifies the typical results from NMR analysis.

Interactive Data Table: ¹H NMR Data for a 1H-Pyrrolo[3,2-b]pyridine Derivative Note: Data for 3-bromo-N-cyclopropyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, an intermediate in the synthesis of the corresponding carboxamide. amazonaws.com

Proton SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (acid)13.86s (singlet)-
Pyridine H8.55d (doublet)4.4
Pyridine H8.13d (doublet)8.6
Pyridine H7.42dd (doublet of doublets)8.6, 4.4
N-CH₃4.02s (singlet)-

Utilization of Mass Spectrometry (MS) in Compound Characterization and Identification (e.g., EIMS, HR-MS)

Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that often leads to extensive fragmentation, providing a unique "fingerprint" for a compound that can be compared against spectral libraries.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized molecules. Techniques like electrospray ionization (ESI) are commonly used, which are softer and often show the protonated molecular ion [M+H]⁺. For various pyrrolopyridine carboxamide derivatives, LC-MS (Liquid Chromatography-Mass Spectrometry) is routinely used to confirm the mass of the synthesized products. amazonaws.com

Interactive Data Table: Mass Spectrometry Data for 1H-Pyrrolo[3,2-b]pyridine Derivatives amazonaws.com

CompoundIonObserved m/z
3-bromo-N-cyclopropyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid[M+H]⁺254.9
N-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxamide[M+H]⁺203.0
1-(3-chloro-4-methylphenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide[M+H]⁺326.0

Role of Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Specific bonds absorb at characteristic frequencies.

For 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide derivatives, key characteristic absorption bands would include:

N-H stretching: The amide and pyrrole N-H groups typically show absorption in the region of 3400-3200 cm⁻¹.

C=O stretching: The carbonyl group of the amide is a strong absorber and usually appears in the range of 1680-1630 cm⁻¹.

C-N stretching: Found in the 1400-1000 cm⁻¹ region.

Aromatic C=C and C=N stretching: These appear in the 1600-1450 cm⁻¹ region.

In the characterization of related pyrrole carboxamide structures, IR spectroscopy has been used to confirm the presence of key functional groups, with characteristic peaks observed for C=O (e.g., 1676 cm⁻¹) and other bonds. whiterose.ac.uk

Employment of Elemental Analysis in Purity and Composition Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition and is a crucial indicator of its purity. This method is often one of the final checks to confirm the successful synthesis of a target molecule.

Structure Activity Relationship Sar Investigations of 1h Pyrrolo 3,2 B Pyridine 5 Carboxamide Derivatives

Positional Effects of Substituents on Biological Activity within the Pyrrolo[3,2-b]pyridine Scaffold

Detailed SAR studies focusing specifically on the C4 and C5 positions of the 1H-pyrrolo[3,2-b]pyridine-5-carboxamide scaffold are not extensively detailed in publicly available research. However, by examining related isomers, particularly the well-studied 1H-pyrrolo[2,3-b]pyridine scaffold, inferences can be drawn about the potential importance of these positions.

Impact of Substituents at the C4-Position (e.g., cycloalkylamino groups)

While direct SAR studies on the C4-position of this compound are limited, research on the isomeric 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold highlights the significance of this position. In the development of Janus kinase (JAK3) inhibitors, the substitution of a cycloalkyl ring for an N-cyanopyridylpiperidine group at the C4-position was found to be effective for increasing inhibitory activity. This suggests that the C4 position is a key site for modification and that bulky, cyclic substituents can be favorable for interaction with kinase targets. The specific impact of cycloalkylamino groups on the 1H-pyrrolo[3,2-b]pyridine scaffold remains an area for further investigation.

Role of the Carbamoyl Group at the C5-Position in Modulating Activity

The carboxamide group at the C5-position is a defining feature of this class of compounds and is integral to their biological activity, often acting as a key hydrogen bond donor and acceptor. In studies on related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, the participation of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) within the scaffold was found to be crucial for inhibitory potency against enzymes like Acetyl-CoA Carboxylase 1 (ACC1). nih.gov Although this pertains to a carboxamide at the C3 position, it underscores the importance of the amide functionality in molecular recognition. The precise role of the C5-carbamoyl group in the this compound series is implicitly confirmed by its presence in numerous active compounds, though systematic replacement studies to quantify its contribution are not widely reported.

Comparative SAR Studies Across Pyrrolopyridine Isomers and Related Scaffolds

Comparing the biological activity of different pyrrolopyridine isomers and other related heterocyclic systems provides valuable insights into the pharmacophoric requirements of a given biological target.

Comparison of Pyrrolo[3,2-b]pyridine with Pyrrolo[2,3-b]pyridine and Other Azaindole Systems

The arrangement of the nitrogen atom within the pyridine (B92270) ring significantly impacts the electronic properties and spatial orientation of substituents, leading to marked differences in biological activity between isomers.

In a study targeting PDE4B, a direct comparison was made between different azaindole scaffolds. The investigation revealed that while a 1H-pyrrolo[2,3-b]pyridine derivative showed a potent inhibitory activity (IC50 = 0.48 μM), the corresponding N-methylated 1H-pyrrolo[3,2-b]pyridine isomer was found to be inactive. nih.gov This stark difference highlights the critical role of the scaffold's isomeric form for effective binding to the target enzyme. The data from this study is summarized in the table below.

Compound ScaffoldPDE4B IC50 (μM)
1H-Benzo[d]imidazole~2.4
Indole (B1671886)Inactive
1H-Pyrrolo[2,3-b]pyridine0.48
N-methylated 1H-Pyrrolo[3,2-b]pyridineInactive
Table 1. Comparative activity of different heterocyclic cores as PDE4B inhibitors. nih.gov

This demonstrates that even a subtle change, such as the position of the pyridine nitrogen relative to the pyrrole (B145914) ring, can abolish biological activity, emphasizing the stringent structural requirements for molecular recognition at the target.

Isosteric Replacements of the Core and Their Effect on Activity

Isosteric replacement, or "scaffold hopping," is a powerful strategy to identify novel core structures with improved properties while maintaining key binding interactions. nih.govresearchgate.net This approach has been applied to pyrrolopyridine systems to explore new chemical space.

In the development of negative allosteric modulators for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), a structure–activity relationship study of various core isosteres was conducted. This work led to the identification of thieno[3,2-b]pyridine-5-carboxamide as a competent isosteric replacement for a previously reported picolinamide (B142947) compound. This finding is significant as it shows that replacing the pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine scaffold with a thiophene (B33073) ring can maintain, and in some cases, improve biological activity.

Conversely, other isosteric replacements have been shown to be detrimental to activity. In the aforementioned PDE4B inhibitor study, replacing the imidazole (B134444) moiety of a lead compound with a thieno[2,3-b]pyrazine (B153567) resulted in an inactive compound. nih.gov Furthermore, removing the pyridine nitrogen to afford a 1H-benzo[d]imidazole led to a threefold loss of activity, and further simplification to an indole core rendered the compound inactive. nih.gov These results underscore that while scaffold hopping can be a fruitful strategy, the electronic and structural contributions of each part of the heterocyclic core are finely tuned for a specific biological target.

Computational Chemistry and Molecular Modeling in 1h Pyrrolo 3,2 B Pyridine 5 Carboxamide Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the pyrrolopyridine carboxamide scaffold, docking studies have been instrumental in understanding structure-activity relationships (SAR) and proposing binding modes within the active sites of diverse biological targets.

Researchers have consistently utilized a structure-based approach where derivatives are docked into the binding pockets of their respective targets to rationalize their biological activity. For instance, in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, a structure-based approach was employed using molecular docking simulations to guide the design of novel pyridopyrrolopyrimidines, a related class of compounds. rsc.orgsemanticscholar.org Similarly, docking studies were crucial in identifying 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization by predicting their binding at the colchicine-binding site. researchgate.net

These studies typically involve preparing the protein structure, often from the Protein Data Bank (PDB), and computationally placing the ligand into the active site. The results help identify key interactions and provide a theoretical basis for the observed inhibitory activities, guiding further chemical modifications to enhance potency and selectivity. tandfonline.com The application of these methods has been reported across various targets, including c-Met kinase and Lysine Specific Demethylase 1 (LSD1), demonstrating the broad utility of molecular docking in advancing drug discovery projects involving pyrrolopyridine-based scaffolds. tandfonline.comewha.ac.krnih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic properties and reactivity of molecules. While specific DFT studies on 1H-pyrrolo[3,2-b]pyridine-5-carboxamide were not prominently detailed in the reviewed literature, this methodology is widely applied to similar heterocyclic compounds to gain deeper insights that complement molecular docking.

These calculations provide information on:

Charge Distribution: Understanding the electrostatic potential on the molecular surface helps in predicting and rationalizing electrostatic and hydrogen bonding interactions with the target protein.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, offering insights into its reactivity and potential for forming covalent bonds or charge-transfer interactions.

For example, DFT studies on novel pyrazolo[5,1-c] rsc.orgewha.ac.krtriazine-3-carboxamide derivatives were used to examine the optimized molecular structure, which was found to be compatible with experimental spectral data. ewha.ac.kr Such computational analyses provide a theoretical foundation for understanding the intrinsic properties of the molecule, which governs its behavior in a biological environment.

Analysis of Predicted Binding Modes and Intermolecular Interactions with Biological Targets

A primary outcome of molecular docking is the detailed prediction of binding poses and the specific intermolecular interactions that stabilize the ligand-target complex. For compounds related to the this compound scaffold, these analyses have revealed critical interactions driving their inhibitory activity.

Key interactions frequently observed include:

Hydrogen Bonds: The carboxamide moiety and the nitrogen atoms within the pyrrolopyridine core are common hydrogen bond donors and acceptors. For example, modeling studies of 1H-pyrrolo[3,2-c]pyridine derivatives targeting tubulin suggested the formation of hydrogen bonds with residues such as Thrα179 and Asnβ349 at the colchicine site. researchgate.net

Aromatic Interactions: The fused ring system often engages in edge-to-face or pi-pi stacking interactions with aromatic residues like histidine, tyrosine, or phenylalanine in the active site. rsc.org

Hydrophobic Interactions: Substituents on the core scaffold can be tailored to fit into hydrophobic pockets, enhancing binding affinity.

In studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, molecular docking and subsequent molecular dynamics simulations revealed that the amino acid Asn535 plays a crucial role in stabilizing the inhibitors within the active site. tandfonline.comewha.ac.kr This type of detailed interaction analysis is vital for explaining the SAR and for designing new molecules with improved binding properties. tandfonline.com

Compound ClassBiological TargetKey Interacting ResiduesInteraction Type
PyridopyrrolopyrimidinesSARS-CoV-2 MproHis41, Cys145, Met165, His164, Glu166Aryl-aryl, Hydrogen Bonding
1H-pyrrolo[3,2-c]pyridine derivativesTubulin (Colchicine site)Thrα179, Asnβ349Hydrogen Bonding
Thieno[3,2-b]pyrrole-5-carboxamide derivativesLSD1Asn535Stabilizing Interactions
Phenylpyrimidine-carboxamides with 1H-pyrrolo[2,3-b]pyridinec-Met KinaseNot SpecifiedGeneral Docking Pose

Application of Free Energy Perturbation and WaterMap Analysis in Ligand Optimization

To achieve more quantitative predictions of binding affinity and guide lead optimization, more rigorous computational methods like Free Energy Perturbation (FEP) and WaterMap analysis are employed.

WaterMap Analysis is a computational tool used to identify the location and thermodynamic properties (enthalpy and entropy) of water molecules in a protein's binding site. Unstable, high-energy water molecules represent regions where displacing them with a part of a ligand can lead to a significant gain in binding affinity. While not applied to the specific 1H-pyrrolo[3,2-b] isomer, a study on related 1H-pyrrolo[2,3-b]pyridine derivatives targeting Janus kinase 3 (JAK3) utilized WaterMap analysis. The study found that the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold displaced five unfavorable water molecules in the hinge region of the kinase, while substituents at the C4-position displaced three unfavorable waters in a nearby hydrophobic site. This displacement of thermodynamically unfavorable water molecules was shown to contribute to the compounds' inhibitory activity.

Free Energy Perturbation (FEP) is a statistically rigorous method that calculates the relative binding free energy (ΔΔG) between two ligands. By simulating a non-physical, alchemical transformation of one compound into another within the binding site and in solution, FEP can provide highly accurate predictions of changes in potency resulting from chemical modifications. This method is computationally intensive but offers significant advantages for prioritizing the synthesis of compounds. For example, FEP has been successfully used to predict the binding affinity of small molecules to the SARS-CoV-2 Mpro, demonstrating a good correlation between predicted and experimental affinities and accelerating the identification of potent inhibitors. These advanced techniques are at the forefront of computational chemistry for optimizing ligand design.

Pharmacological and Biological Research Applications of 1h Pyrrolo 3,2 B Pyridine 5 Carboxamide and Pyrrolo 3,2 B Pyridine Based Derivatives

Immunomodulatory Research

Derivatives of the pyrrolopyridine carboxamide core structure have demonstrated significant immunomodulatory potential, largely through the inhibition of the Janus kinase (JAK) family of enzymes. These enzymes are critical components of the JAK/STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immune cell development, activation, and function.

Janus Kinase (JAK) Inhibition Studies

Janus kinases are intracellular tyrosine kinases that play a pivotal role in mediating inflammatory and immune responses. jst.go.jpnih.gov The family includes four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). By targeting these enzymes, pyrrolopyridine-based compounds can effectively interfere with cytokine signaling, making them attractive candidates for the treatment of autoimmune and inflammatory diseases.

Research has focused on developing derivatives of 1H-pyrrolo[2,3-b]pyridine as novel immunomodulators by specifically targeting JAK3. nih.govresearchgate.net JAK3 is primarily expressed in hematopoietic cells and plays a crucial role in lymphocyte development and function. Its inhibition is a key strategy for treating immune diseases, such as those leading to organ transplant rejection. jst.go.jp

In one series of studies, chemical modifications of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity. jst.go.jpnih.gov Specifically, the introduction of a carbamoyl group at the C5-position and the substitution of a cyclohexylamino group at the C4-position were found to be critical for enhancing potency. jst.go.jpnih.govresearchgate.net Compound 14c from this series was identified as a potent and moderately selective JAK3 inhibitor. jst.go.jpresearchgate.net Docking calculations and WaterMap analysis were used to understand how different substituents on the core structure affect JAK3 inhibitory activity. jst.go.jpnih.gov

Table 1: JAK Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives
CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
6290018001100
11a--1600
14c2305785
15a2305785
15b500020003400
15c5706401200

Data sourced from research on 1H-pyrrolo[2,3-b]pyridine derivatives. researchgate.net

Janus kinase 1 (JAK1) is a key player in the signaling of most cytokine-mediated inflammatory and autoimmune responses. nih.govewha.ac.kracs.orgfigshare.com Consequently, the selective inhibition of JAK1 is a promising therapeutic strategy. nih.govacs.org By analyzing the binding modes of existing JAK inhibitors, researchers designed N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides as a scaffold for developing JAK1-selective inhibitors. nih.govacs.org

From this research, the compound 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g) emerged as a potent and selective JAK1 inhibitor. nih.govewha.ac.kracs.org Further investigation into its stereoisomers revealed that the (S,S)-enantiomer, 38a , demonstrated excellent potency for JAK1 and high selectivity over the other JAK isoforms (JAK2, JAK3, and TYK2). nih.govewha.ac.kracs.org In a separate study, a novel 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold was designed, leading to the identification of compound 2j , which exhibited a 24.7-fold selectivity for JAK1 over JAK2. nih.gov Molecular docking studies suggested that the aminoethyl group of this compound is well-positioned to exploit subtle differences in the ligand-binding sites of JAK1 and JAK2. nih.gov

Table 2: In Vitro Inhibitory Potency of Compound 38a Against JAK Isoforms
EnzymeIC₅₀ (nM)Selectivity vs. JAK1
JAK11.8 ± 0.2-
JAK2106.3 ± 4.559.1-fold
JAK3248.0 ± 19.1137.8-fold
TYK272.7 ± 1.640.4-fold

Data represents the mean ± standard deviation for the (S,S)-enantiomer (38a). nih.gov

The JAK/STAT signaling pathway is a primary communication route for over 50 cytokines and growth factors essential to the immune system. nih.govmdpi.com The canonical pathway is initiated when a cytokine binds to its transmembrane receptor, causing the receptor units to oligomerize. nih.govfrontiersin.org This brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. youtube.com The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. nih.govmdpi.com

Once docked, the STATs are themselves phosphorylated by the JAKs. frontiersin.orgyoutube.com This phosphorylation causes the STATs to form homo- or heterodimers, which then translocate from the cytoplasm into the nucleus. frontiersin.orgyoutube.com Inside the nucleus, these STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which are involved in inflammatory and immune responses. nih.govfrontiersin.org

Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives modulate this pathway by acting as ATP-competitive inhibitors of the JAK enzymes. By binding to the kinase domain of a JAK, these compounds block its ability to phosphorylate STAT proteins. This interruption of the signaling cascade prevents the nuclear translocation of STAT dimers and the subsequent transcription of pro-inflammatory genes, thereby exerting an immunomodulatory effect. nih.govacs.org

Immunomodulating Effects on Interleukin-2-Stimulated T Cell Proliferation (in vitro animal cell studies)

Interleukin-2 (IL-2) is a cytokine that is critical for the proliferation and differentiation of T cells, a key component of the adaptive immune system. The signaling of IL-2 is heavily dependent on the activation of JAK1 and JAK3. Therefore, inhibiting these kinases can suppress IL-2-mediated T cell proliferation, which is a valuable therapeutic approach for managing autoimmune disorders and preventing organ transplant rejection.

The immunomodulatory effects of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been demonstrated in in vitro studies using animal cells. jst.go.jpnih.govresearchgate.net For example, compound 14c , a potent JAK3 inhibitor, was shown to effectively inhibit IL-2-stimulated T cell proliferation in rat spleen cells. jst.go.jpnih.govresearchgate.net This finding directly links the compound's enzymatic inhibitory activity against JAKs to a functional cellular response, confirming its potential as an immunomodulator. jst.go.jpresearchgate.net

Table 3: Effect of Pyrrolopyridine Derivatives on IL-2-Stimulated T Cell Proliferation
CompoundInhibition of T Cell Proliferation IC₅₀ (nM)
14c350
15b3200

Inhibitory effect on IL-2-stimulated T cell proliferation using rat spleen cells. researchgate.net

Anticancer and Antiproliferative Investigations

In addition to their immunomodulatory roles, various pyrrolopyridine derivatives have been explored for their potential as anticancer agents. These investigations often focus on their ability to inhibit cell proliferation in various cancer cell lines.

A series of diarylureas and diarylamides featuring a 1H-pyrrolo[3,2-c]pyridine scaffold were synthesized and tested for their in vitro antiproliferative activity against the A375P human melanoma cell line. nih.gov Many of the newly synthesized compounds showed superior activity against this cell line compared to the established anticancer drug Sorafenib. nih.gov Notably, compounds 8b, 8g, and 9a-e demonstrated the highest potency, with IC₅₀ values in the nanomolar range. nih.gov The most potent diarylurea (8g ) and diarylamide (9d ) from this group also showed high potency across nine different melanoma cell lines tested at the National Cancer Institute (NCI). nih.gov

Further research on a related series of compounds also demonstrated potent antiproliferative activity against the NCI-9 human melanoma cell line panel. nih.gov The bisamide derivatives 9a-c and 9f showed two-digit nanomolar IC₅₀ values across several of the melanoma cell lines. nih.gov

In a different context, the JAK1-selective inhibitor 31g was found to reduce the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs). nih.govacs.org This antiproliferative effect on HSCs suggests a potential application in treating liver fibrosis. nih.gov Additionally, a derivative named KIST101029 was shown to inhibit neoplastic cell transformation induced by insulin-like growth factor 1 (IGF-1) in mouse epidermal cells and suppress colony formation in A375 melanoma cells. nih.gov This effect was linked to the inhibition of the MEK, JNK, and mTOR signaling pathways. nih.gov

Table 4: Antiproliferative Activity of Selected 1H-Pyrrolo[3,2-c]pyridine Derivatives against A375P Melanoma Cells
CompoundIC₅₀ (µM)
8b0.079
8g0.081
9a0.098
9b0.076
9c0.088
9d0.078
9e0.092
Sorafenib (Reference)2.98

Data represents the concentration required to inhibit cell growth by 50%. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when abnormally activated, plays a crucial role in the development of various tumors, making FGFRs an attractive target for cancer therapy. nih.govnih.gov In this context, researchers have developed and investigated a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFR1, 2, and 3. nih.govacs.org

A structure-based design strategy was employed, maintaining the 1H-pyrrolo[2,3-b]pyridine motif as the hinge-binding element. nih.gov Optimization of a lead compound led to the identification of compound 4h , which demonstrated potent inhibitory activity against multiple FGFR isoforms. nih.govnih.gov Specifically, it showed IC₅₀ values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.govacs.org Its activity against FGFR4 was lower, with an IC₅₀ value of 712 nM. nih.gov

In vitro studies revealed that compound 4h effectively inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis. nih.govacs.org Furthermore, it significantly hampered the migration and invasion of these cancer cells. nih.govacs.org The promising activity and low molecular weight of 4h suggest it is a valuable lead compound for further optimization in the development of novel FGFR-targeting cancer therapies. nih.gov

CompoundTargetIC₅₀ (nM)Cell LineBiological Effect
4h FGFR174T1 (Breast Cancer)Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion
FGFR29
FGFR325
FGFR4712

Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibition by 1H-Pyrrolo[3,2-c]pyridine Analogues

The protein kinase Monopolar Spindle 1 (MPS1) is a critical component of the spindle assembly checkpoint and is found to be overexpressed in numerous human cancers, particularly in tumors with chromosomal instability. researchgate.netnih.gov This makes MPS1 a significant target in oncology research. A medicinal chemistry program, guided by structure-based design, led to the discovery and optimization of potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. researchgate.netnih.gov

This research resulted in the development of compound 65 (CCT251455) , a potent and selective chemical tool for studying MPS1 inhibition. nih.govnih.gov Further exploration of the structure-activity relationship (SAR) involved replacing an aniline 4-amido substituent with various heterocycles. researchgate.net This led to the synthesis of C-4-pyrazolo analogues, such as compounds 61 , 62 , and 63 , which proved to be potent inhibitors of MPS1 in biochemical assays and showed acceptable metabolic stability in mouse and human liver microsomes. researchgate.net

Optimized compounds in this series not only demonstrated potent and selective inhibition of MPS1 in vitro but also translated effectively into cellular assays, showing strong antiproliferative activity. researchgate.net The lead compound, 65 (CCT251455) , stabilizes an inactive conformation of MPS1, displays a favorable oral pharmacokinetic profile, and has shown dose-dependent inhibition of MPS1 in a human tumor xenograft model. nih.govnih.gov

CompoundTargetKey Features
65 (CCT251455) MPS1Potent and selective inhibitor, orally bioavailable, stabilizes inactive MPS1 conformation nih.govnih.gov
61 MPS1Potent C-4-pyrazolo analogue with acceptable metabolic stability researchgate.net
62 MPS1Potent C-4-pyrazolo analogue with acceptable metabolic stability researchgate.net
63 MPS1Potent C-4-pyrazolo analogue with acceptable metabolic stability researchgate.net

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition by Pyrrolo[2,3-b]pyridine-3-carboxamide Derivatives

Glycogen Synthase Kinase 3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease (AD), primarily through its role in the hyperphosphorylation of tau protein. researchgate.netresearchgate.net Consequently, inhibiting GSK-3β is a promising therapeutic strategy for AD. Researchers have designed and synthesized novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors. researchgate.netresearchgate.net

One such compound, S01 (5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide), was rationally designed and demonstrated extremely potent inhibition of GSK-3β with an IC₅₀ value of 0.35 ± 0.06 nM. researchgate.net It also showed acceptable selectivity against a panel of 24 other structurally similar kinases. researchgate.net In cellular assays, S01 effectively increased the phosphorylation of GSK-3β at the Ser9 inhibitory site and subsequently decreased the levels of hyperphosphorylated tau (p-tau-Ser396) in a dose-dependent manner. researchgate.net

Further studies with other potent derivatives, such as compound 41 , also showed strong GSK-3β inhibitory activity with an IC₅₀ of 0.22 nM. researchgate.net This compound was found to up-regulate β-catenin and neurogenesis-related markers, promoting the outgrowth of neurites in SH-SY5Y neuroblastoma cells. researchgate.net In an in vivo zebrafish model of AD, compound 41 effectively ameliorated dyskinesia, highlighting the therapeutic potential of this class of compounds. researchgate.net

CompoundTargetIC₅₀ (nM)Biological Effects
S01 GSK-3β0.35 ± 0.06Decreased p-tau-Ser396 levels, upregulated β-catenin, promoted neurite outgrowth researchgate.net
41 GSK-3β0.22Increased p-GSK-3β-Ser9, decreased p-tau-Ser396, promoted neurite outgrowth, ameliorated dyskinesia in vivo researchgate.net
46 GSK-3β0.26Strong inhibitory activity researchgate.net
54 GSK-3β0.24Strong inhibitory activity researchgate.net

Acetyl-CoA Carboxylase 1 (ACC1) Inhibition by Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives

Acetyl-CoA Carboxylase 1 (ACC1) is a critical enzyme in the fatty acid synthesis pathway and represents a therapeutic target for cancer and other fatty acid-related diseases. Structure-activity relationship (SAR) studies on a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold led to the discovery of novel and potent ACC1 inhibitors.

Initial studies identified 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative 1c as a potent ACC1 inhibitor. However, this compound presented challenges related to its physicochemical and pharmacokinetic properties. To address these issues, further investigations of the 1H-pyrrolo[3,2-b]pyridine core were undertaken.

This optimization effort led to the discovery of the 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative 1k . This compound exhibited potent inhibition of ACC1 and demonstrated sufficient cellular potency. Importantly, compound 1k displayed favorable oral bioavailability in mouse studies. In subsequent in vivo pharmacodynamic studies, oral administration of 1k at a dose of 100 mg/kg significantly reduced the concentration of malonyl-CoA in HCT-116 xenograft tumors, confirming its target engagement in a biological system.

CompoundTargetKey Findings
1c ACC1Potent ACC1 inhibitor with physicochemical and pharmacokinetic issues
1k ACC1Potent ACC1 inhibitor with good cellular potency and favorable oral bioavailability; reduced malonyl-CoA levels in vivo

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition by Pyrrolo[3,4-c]pyridine-2-carboxamide Derivatives

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD⁺ salvage pathway and is overexpressed in a variety of tumors, making it an attractive target for cancer therapy. Researchers have synthesized and evaluated 4-sulfonylobenzyl-derivatives of pyrrolo[3,4-c]pyridine-2-carboxamide as potent NAMPT inhibitors.

Several compounds from this series showed strong activity against NAMPT, good in vitro stability in human liver microsomes, and sufficient water solubility. While many of these derivatives exhibited minimal inhibition of several cytochrome P450 isoforms (CYP3A4, CYP2D6, CYP1A2, CYP2C19), they were identified as strong inhibitors of CYP2C9. The binding of these compounds to mouse plasma protein was generally moderate. The promising profile of these pyrrolo[3,4-c]pyridine-2-carboxamide derivatives warranted their advancement into further studies.

Compound SeriesTargetKey Characteristics
4-sulfonylobenzyl-derivatives of pyrrolo[3,4-c]pyridine-2-carboxamideNAMPTStrong NAMPT inhibition, good in vitro stability, sufficient water solubility, strong CYP2C9 inhibition

Matrix Metalloproteinase (MMP) Inhibition by Pyrrolo[3,4-c]pyridine Derivatives

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation and remodeling of the extracellular matrix. Elevated levels of MMPs are associated with various pathologies, including cancer metastasis and arthritis, making MMP inhibition an important therapeutic goal. Research into the biological activities of pyrrolopyridine scaffolds has identified derivatives of pyrrolo[3,4-c]pyridine as potential inhibitors of MMPs, indicating their potential application in anti-inflammatory therapies. Further investigation is needed to fully characterize the specific MMPs inhibited and the therapeutic potential of these compounds.

Cyclin-Dependent Kinase 1 (CDK1) Inhibition by Thiazol-1H-pyrrolo[3,2-b]pyridine Compounds

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK1, in particular, is a key driver of mitotic entry. The development of CDK inhibitors is a major focus of cancer drug discovery. Within this area, recent studies have highlighted the potential of thiazol-1H-pyrrolo[3,2-b]pyridine compounds for their CDK1 inhibitory activity. This specific scaffold is recognized for its antitumor properties and has been investigated for its potential to inhibit cell cycle progression by targeting key kinases like CDK1.

Topoisomerase Enzyme Inhibition by Pyridine (B92270) Derivatives

Topoisomerases are essential enzymes that manage the topology of DNA, making them a key target in cancer chemotherapy. mdpi.com The pyrrolopyridine scaffold is notably found in the natural alkaloid camptothecin, which is a well-known topoisomerase I inhibitor used in cancer treatment. mdpi.com The general class of pyridine derivatives has been reported to possess inhibitory activity against topoisomerase enzymes. researchgate.netijpsonline.com

Research into novel pyrazolo[4,3-f]quinoline derivatives, which are structurally related to pyrrolopyridines, has demonstrated the potential of such fused heterocyclic systems as topoisomerase inhibitors. In one study, certain synthesized compounds were evaluated for their ability to inhibit topoisomerase I (topo I) and topoisomerase IIα (topo IIα). One derivative, compound 2E, was found to be highly active, inhibiting 88.3% of topo IIα catalytic activity, a level comparable to the established anticancer drug etoposide (89.6% inhibition). mdpi.com While current topoisomerase inhibitors are effective, they are associated with significant shortcomings, including dose-limiting toxicities, which drives the continued search for new and improved therapeutic agents targeting these enzymes. mdpi.com

Tubulin Polymerization Inhibition by Pyridine Derivatives

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and play a fundamental role in cell division by forming the mitotic spindle. nih.govmdpi.com This makes them an attractive and successful target for anticancer drugs. nih.gov Compounds that interfere with microtubule dynamics, known as antimitotic agents, can disrupt the cell cycle, leading to apoptosis. mdpi.comnih.gov Pyridine derivatives represent a class of compounds that have been reported to inhibit tubulin polymerization. researchgate.netijpsonline.com

Specific research has focused on pyrrole-based and pyrrolopyridine compounds as inhibitors that target the colchicine-binding site on tubulin. nih.govmdpi.comnih.gov

1H-Pyrrolo[3,2-c]pyridine Derivatives: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors that bind to the colchicine site. One compound in particular, designated 10t, exhibited potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC₅₀ values ranging from 0.12 to 0.21 μM. nih.gov Further studies showed that compound 10t effectively inhibited tubulin polymerization and significantly disrupted microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov

Pyrrole-based Carboxamides: In other research, two novel pyrrole-based carboxamides, CA-61 and CA-84, were identified as potent anticancer agents. mdpi.comnih.gov These compounds were shown to effectively inhibit tubulin polymerization by binding to the colchicine site, which in turn disrupts the microtubule network, halts cell cycle progression in the G2/M phase, and induces apoptosis in various epithelial cancer cell lines. mdpi.comnih.govresearchgate.net

Table 1: Tubulin Polymerization Inhibition by Pyrrolopyridine and Related Derivatives
Compound SeriesKey Compound(s)Mechanism of ActionObserved Biological EffectsReference
1H-Pyrrolo[3,2-c]pyridine Derivatives10tBinds to colchicine-binding site on tubulinPotent inhibition of tubulin polymerization; G2/M cell cycle arrest; Apoptosis induction; IC₅₀: 0.12-0.21 μM against various cancer cell lines nih.gov
Pyrrole-based CarboxamidesCA-61, CA-84Binds to colchicine-binding site on tubulinStrong inhibition of tubulin polymerization; Disruption of microtubule assembly; G2/M cell cycle arrest; Apoptosis induction mdpi.comnih.gov

Androgen Receptor Modulation by Pyridine Derivatives

The androgen receptor (AR) is a crucial regulator in the development and progression of prostate cancer, making it a primary therapeutic target. acs.org Pyridine derivatives have been identified as a class of compounds capable of modulating the androgen receptor. researchgate.netijpsonline.com Research into selective androgen receptor modulators (SARMs) aims to dissociate the anabolic effects (on muscle and bone) from the androgenic effects (on reproductive tissues), offering therapeutic benefits with fewer side effects. acs.org

While direct studies on 1H-Pyrrolo[3,2-b]pyridine-5-carboxamide as an AR modulator are limited, research on closely related structures highlights the potential of the broader pyrrolo-heterocyclic family. A study on 3-alkoxy-pyrrolo[1,2-b]pyrazolines identified these compounds as novel and potent SARMs. nih.govresearchgate.net One compound from this series, compound 26, demonstrated a high binding affinity for the human androgen receptor with an IC₅₀ of 0.7 nM and potently activated the receptor in a muscle cell reporter gene assay with an EC₅₀ of 0.5 nM. nih.govresearchgate.net This compound exhibited high selectivity over other nuclear hormone receptors and, in animal models, fully restored skeletal muscle weight with high selectivity over prostate stimulation. nih.govresearchgate.net

Anti-infective Research

Antitubercular Activity Studies of Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives

The rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-tuberculosis agents. researchgate.net The pyrrolo[3,2-b]pyridine scaffold, also known as 1,4-azaindole, has been investigated for its potential antitubercular properties. tandfonline.com

A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to 2-methoxypyridine were designed, synthesized, and evaluated for their activity against Mtb. tandfonline.comresearchgate.net The study found that the nature of the substituent on the aryl moiety at the C-4 position played a crucial role in the compound's potency. Several derivatives exhibited significant antitubercular activity. tandfonline.com

Table 2: Antitubercular Activity of Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives against M. tuberculosis
Compound IDSubstituentMinimum Inhibitory Concentration (MIC) in µg/mLReference
8m4-fluorophenyl3.12 tandfonline.com
8n4-chlorophenyl3.12 tandfonline.com
8i4-methoxyphenyl3.12 tandfonline.com
Pyrazinamide (Reference Drug)3.12 tandfonline.com

As shown in the table, compounds 8m , 8n , and 8i demonstrated potent anti-TB activity, with MIC values of 3.12 µg/mL, which is equivalent to the activity of the first-line anti-TB drug, Pyrazinamide. tandfonline.com

A key strategy in developing new antitubercular drugs is to target essential pathways in Mtb. Decaprenyl-phosphoryl-β-D-ribose-2′-epimerase (DprE1) is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. nih.govvlifesciences.com It catalyzes a vital epimerization step required for the formation of arabinogalactan, a major component of the cell wall. vlifesciences.com This makes DprE1 an essential component for bacterial growth and a validated drug target. nih.govvlifesciences.com

The antitubercular activity of the pyrrolo[3,2-b]pyridine-3-carboxamide derivatives is believed to be linked to the inhibition of DprE1. researchgate.nettandfonline.com The 1,4-azaindole core structure is a known inhibitor of this enzyme. tandfonline.com To investigate this, molecular docking studies were performed, which explored the binding interactions of the synthesized compounds within the active site of the DprE1 enzyme, suggesting they may act as molecular scaffolds for antitubercular activity via this mechanism. researchgate.net

Antibacterial Activity of Pyrrolo[3,2-b]pyridine-based Compounds

Beyond their specific activity against Mtb, pyrrolo[3,2-b]pyridine derivatives have shown promise as broad-spectrum antibacterial agents, including against resistant bacterial strains. nih.gov

Pyrrolo[3,2-b]pyridine-3-carboxamides: The same series of compounds evaluated for antitubercular activity was also tested against common bacterial pathogens. The derivatives with 4-chlorophenyl (8n) and 4-fluorophenyl (8m) substituents showed significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

5-oxo-4H-pyrrolo[3,2-b]pyridine Derivatives: A separate high-throughput screening program identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of potent antibacterial agents. nih.govresearchgate.net The most active compound from this series demonstrated a Minimum Inhibitory Concentration (MIC) of 3.35 µg/mL against E. coli. nih.govresearchgate.net Another compound from a related series showed outstanding activity against S. aureus. researchgate.net

Table 3: General Antibacterial Activity of Pyrrolo[3,2-b]pyridine Derivatives
Compound SeriesKey Compound(s)Bacterial StrainObserved Activity (MIC)Reference
Pyrrolo[3,2-b]pyridine-3-carboxamides8n (4-chlorophenyl)E. coli, S. aureusSignificant Activity researchgate.net
8m (4-fluorophenyl)E. coli, S. aureusSignificant Activity researchgate.net
5-oxo-4H-pyrrolo[3,2-b]pyridinesLead MoleculeE. coli3.35 µg/mL nih.govresearchgate.net

Antiviral Activity Studies of Pyrrolopyridine Derivatives (e.g., against HSV-1, HIV-1)

Derivatives of the pyrrolopyridine core structure have been investigated for their potential to combat viral infections, including those caused by Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1).

Research into 1H-pyrazolo[3,4-b]pyridine derivatives has demonstrated their potential as anti-HSV-1 agents. nih.gov A study investigating their mechanism of action revealed that these compounds could inhibit the HSV-1 replicative cycle. mdpi.com Specifically, certain derivatives were found to interfere with viral adsorption, while others disrupted viral replication during its α- and γ-phases. nih.govresearchgate.net The selective index (SI), a measure of the compound's safety, was notably high for several derivatives, indicating a favorable profile for potential therapeutic development. nih.govresearchgate.net

In the context of HIV-1, a series of 1H-pyrrolo[3,2-b]pyridin-6-yl)acetic acid derivatives were synthesized and evaluated for their inhibitory effects on HIV-1 integrase. asianpubs.org The study found that 7-halogenated derivatives of this scaffold exhibited good activity in the HIV-1 integrase inhibition test. asianpubs.org Furthermore, research on pyrrolo[3,4-c]pyridine derivatives has also shown moderate activity in inhibiting HIV-1 replication. nih.gov The potency of these compounds was influenced by the nature of the substituent at position 4 of the pyrrolopyridine ring and the distance between the scaffold and a phenyl ring. nih.gov One derivative, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, displayed significant anti-HIV-1 activity with an EC50 of 1.65 µM. nih.gov

Table 1: Antiviral Activity of Pyrrolopyridine Derivatives

Compound Class Virus Key Findings Reference
1H-Pyrazolo[3,4-b]pyridine derivatives HSV-1 Inhibit viral adsorption and replication; high selective index. nih.govresearchgate.net nih.govmdpi.comnih.govresearchgate.net
1H-Pyrrolo[3,2-b]pyridin-6-yl)acetic acid derivatives HIV-1 7-Halogenated derivatives show good inhibition of HIV-1 integrase. asianpubs.org asianpubs.org
7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates HIV-1 Moderate inhibition of HIV-1 replication; one derivative with EC50 of 1.65 µM. nih.gov nih.gov

Central Nervous System (CNS) Related Research

The versatility of the pyrrolopyridine scaffold extends to the realm of central nervous system disorders, with derivatives being explored as inhibitors of key enzymes and modulators of important receptors.

Phosphodiesterase 4B (PDE4B) Inhibition by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Phosphodiesterase 4 (PDE4) is an enzyme family implicated in inflammatory processes and has been investigated as a therapeutic target for various conditions. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent inhibitors of PDE4B. One particular compound, designated as 11h in a study, demonstrated a preference for inhibiting PDE4B and exhibited acceptable in vitro ADME (absorption, distribution, metabolism, and excretion) properties. This compound was also shown to significantly inhibit the release of TNF-α from macrophages that were exposed to pro-inflammatory stimuli. Furthermore, it displayed selectivity against a panel of CNS receptors, marking it as a promising lead for further optimization and preclinical testing in the context of CNS diseases.

Table 2: PDE4B Inhibition by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Compound PDE4B IC50 Key Findings
11h Not specified PDE4B preferring inhibitor, acceptable in vitro ADME, significantly inhibited TNF-α release, selective against a panel of CNS receptors.

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Negative Allosteric Modulation by Pyrrolo[2,3-b]pyridine Scaffolds

Metabotropic glutamate receptor subtype 5 (mGluR5) is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and is a target for the treatment of various neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR5 are of particular interest. nih.gov Research has shown that the 1-methyl-1H-pyrrolo[2,3-b]pyridine core can serve as a scaffold for potent mGluR5 NAMs. acs.org In a scaffold-hopping exercise, a derivative incorporating this core demonstrated a human mGluR5 IC50 of 93 nM. acs.org This finding highlights the potential of the pyrrolo[2,3-b]pyridine scaffold in the development of novel CNS therapeutics targeting the mGluR5 receptor.

Table 3: mGluR5 Negative Allosteric Modulation by a Pyrrolo[2,3-b]pyridine Derivative

Compound Core hmGluR5 IC50 Key Findings Reference
1-Methyl-1H-pyrrolo[2,3-b]pyridine 93 nM Potent mGluR5 negative allosteric modulator. acs.org acs.org

Other Pharmacological Investigations

Beyond antiviral and CNS applications, pyrrolopyridine derivatives have been explored for their anti-inflammatory and analgesic properties.

Anti-inflammatory Properties of Pyrrolopyridine Derivatives

The anti-inflammatory potential of pyrrolopyridine derivatives has been the subject of several studies. A series of substituted pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their anti-inflammatory activity. nih.gov Among the tested compounds, some showed promising activity. nih.gov A docking study suggested that these active molecules could bind to the COX-2 binding site, which is a key target for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Another study on thiazolo[4,5-b]pyridine-2-one derivatives also demonstrated considerable anti-inflammatory effects, with some compounds approaching or even exceeding the activity of the reference drug Ibuprofen. biointerfaceresearch.com

Table 4: Anti-inflammatory Activity of Pyrrolopyridine and Related Derivatives

Compound Class Key Findings Reference
Substituted Pyrrolo[2,3-b]pyridine derivatives Promising anti-inflammatory activity, potential binding to COX-2. nih.gov nih.gov
Thiazolo[4,5-b]pyridine-2-one derivatives Considerable anti-inflammatory effects, some comparable or superior to Ibuprofen. biointerfaceresearch.com biointerfaceresearch.com

Analgesic Activities of Pyrrolopyridine Derivatives

The analgesic properties of pyrrolopyridine derivatives have also been investigated. A study on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives revealed strong analgesic activity in both hot-plate and writhing tests. nih.gov In the writhing syndrome test, all tested substances showed potent analgesic effects, with some compounds being effective at doses as low as 0.78 mg/kg. nih.gov The most active compound in this test featured an o-methoxyphenyl substituent at the N-4 position of a piperazine ring and a methoxy group at position 2 of the pyridine ring. nih.gov

Table 5: Analgesic Activity of Pyrrolopyridine Derivatives

Compound Class Test Model Key Findings Reference
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives Hot-plate and writhing tests Strong analgesic activity, with some compounds effective at low doses. nih.gov nih.gov

Antihypertensive Properties of Pyrrolopyridine Derivatives

The therapeutic potential of pyrrolopyridine derivatives has been explored in the context of cardiovascular diseases, particularly for their antihypertensive effects. Research has focused on synthesizing and evaluating various analogs that can effectively lower blood pressure through different mechanisms of action.

One area of investigation involved the development of N-1H-pyrrol-1-yl-3-pyridazinamines as potential antihypertensive agents. This research was prompted by an effort to create alternatives to existing medications that carry undesirable side effects. A number of compounds within this series demonstrated moderate to strong antihypertensive activity in spontaneously hypertensive rat models. nih.gov A notable derivative, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (also known as MDL 899), emerged from these studies and advanced to clinical trials. nih.gov The hypotensive effect of these compounds was generally characterized by a slow onset after administration. nih.gov

Further research into fused-ring systems led to the synthesis of pyrrolo[2,3-c]azepine derivatives. These compounds were designed as dual antagonists for α1-adrenergic and serotonin 2 (5-HT2) receptors, both of which are implicated in the regulation of blood pressure. nih.govnih.gov One such derivative, (E)-1-ethyl-7-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-4-hydroxyimino-1,4,5,6,7,8-hexahydropyrrolo[2,3-c]azepin-8-one, displayed potent blocking activity at both receptor types. nih.gov In studies using deoxycorticosterone acetate (DOCA)-salt hypertensive dogs, this compound exhibited more potent antihypertensive activity than the established α1-blocker doxazosin when administered orally. nih.gov Another related compound, (E)-1-[4-[4-(4-fluorobenzoyl)piperidino]-butyl]-4-hydroxyimino-7-methyl-1,4,5,6,7,8-hexahydropyrrolo[2,3-c]azepin-8-one, also showed potent α1-adrenergic and 5-HT2 antagonistic activity and an antihypertensive effect comparable to prazosin and doxazosin in spontaneously hypertensive rats. nih.gov

Compound NameDerivative ClassMechanism of ActionObserved Activity
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL 899)N-1H-pyrrol-1-yl-3-pyridazinamineNot specifiedModerate to strong antihypertensive activity in spontaneously hypertensive rats. nih.gov
(E)-1-ethyl-7-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-4-hydroxyimino-1,4,5,6,7,8-hexahydropyrrolo[2,3-c]azepin-8-onePyrrolo[2,3-c]azepineα1-adrenoceptor and 5-HT2-receptor antagonistpA2 = 7.83 (α1) and 9.47 (5-HT2) in isolated guinea pig arteries; more potent than doxazosin in hypertensive dogs. nih.gov
(E)-1-[4-[4-(4-fluorobenzoyl)piperidino]-butyl]-4-hydroxyimino-7-methyl-1,4,5,6,7,8-hexahydropyrrolo[2,3-c]azepin-8-onePyrrolo[2,3-c]azepineα1-adrenergic and 5-HT2 receptor antagonistpA2 = 8.89 (α1) and 8.74 (5-HT2) in isolated guinea pig arteries; activity equivalent to prazosin or doxazosin in hypertensive rats. nih.gov

Antipyretic Properties of Pyrrolopyridine Derivatives

While pyrrolopyridine derivatives have been investigated for a range of pharmacological effects, including analgesic and anti-inflammatory activities, specific research into their antipyretic (fever-reducing) properties is not extensively documented in the available scientific literature. Current research primarily highlights their applications in areas such as oncology and cardiovascular disease.

FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been identified as promising inhibitors of FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R). nih.govnih.gov FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its over-expression is linked to various cancers and inflammatory conditions, making it a valuable therapeutic target. nih.gov

In one study, a series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory activity against FMS kinase. nih.gov The research identified two compounds, designated 1e and 1r, as the most potent inhibitors in the series, with IC50 values of 60 nM and 30 nM, respectively. These compounds demonstrated significantly higher potency than the lead compound, KIST101029, which had an IC50 of 96 nM. nih.gov

Compound 1r was further analyzed for its selectivity. When tested against a panel of 40 different kinases, it showed a high degree of selectivity for FMS kinase. nih.gov This selectivity is a critical attribute for a drug candidate, as it can minimize off-target effects. The compound's inhibitory action was also confirmed in a cellular context, where it inhibited bone marrow-derived macrophages (BMDM) with an IC50 of 84 nM. Furthermore, compound 1r exhibited potent antiproliferative activity against a panel of human cancer cell lines, including ovarian, prostate, and breast cancer cells, with IC50 values in the range of 0.15–1.78 µM. nih.gov This suggests that pyrrolo[3,2-c]pyridine derivatives could be developed as potential treatments for cancer and inflammatory disorders like rheumatoid arthritis. nih.govnih.gov

CompoundFMS Kinase IC50BMDM IC50Antiproliferative IC50 Range (Cancer Cell Lines)
Compound 1e60 nM nih.govNot ReportedNot Reported
Compound 1r30 nM nih.gov84 nM nih.gov0.15–1.78 µM nih.gov
KIST101029 (Lead Compound)96 nM nih.gov195 nM nih.govNot Reported

Future Research Directions and Translational Perspectives for 1h Pyrrolo 3,2 B Pyridine 5 Carboxamide Research

Design and Synthesis of Highly Selective and Potent Analogues

A primary future direction for 1H-pyrrolo[3,2-b]pyridine-5-carboxamide research lies in the rational design and synthesis of analogues with enhanced potency and selectivity for specific biological targets. Drawing inspiration from related pyrrolopyridine structures, medicinal chemists can employ several strategies to achieve this. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been investigated as inhibitors of Acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis. Structure-activity relationship (SAR) studies on this scaffold revealed that specific substitutions on the pyrrole (B145914) nitrogen and the carboxamide moiety are crucial for inhibitory activity. nih.gov Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Janus kinase 1 (JAK1), highlighting the therapeutic potential of this chemical class in oncology and inflammatory diseases. acs.org

Future synthetic efforts for this compound analogues should focus on systematic modifications of the core structure. This includes:

Substitution on the Pyrrole Nitrogen: Introducing a variety of alkyl and aryl groups to modulate lipophilicity and steric interactions within the target's binding site.

Modification of the Carboxamide Group: Synthesizing a library of amides with diverse aliphatic, aromatic, and heterocyclic amines to explore new interactions with target proteins.

Functionalization of the Pyridine (B92270) and Pyrrole Rings: Introducing substituents such as halogens, hydroxyl groups, and amines to fine-tune the electronic properties and create additional hydrogen bonding opportunities.

These synthetic endeavors will be crucial for developing compounds with improved pharmacological profiles.

Exploration of Novel Biological Targets and Therapeutic Areas

The diverse biological activities observed for various pyrrolopyridine carboxamide isomers suggest that the this compound scaffold may also interact with a wide range of biological targets. A key area for future research is the systematic screening of this compound class against various target families to uncover novel therapeutic applications.

Based on the activities of related compounds, several promising areas for investigation include:

Oncology: Given that derivatives of the pyrrolopyridine scaffold have shown inhibitory activity against FGFR, JAK1, and ACC1, all of which are validated targets in cancer, it is plausible that this compound analogues could also exhibit anti-cancer properties. nih.govacs.org

Inflammatory and Autoimmune Diseases: The role of JAK1 in cytokine signaling makes it a key target for inflammatory conditions. The success of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK1-selective inhibitors suggests that the this compound scaffold could be explored for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. acs.org

Infectious Diseases: The privileged pyridine, pyrimidine, pyrrole, and carboxamide fragments are found in inhibitors of SARS-CoV-2 main protease (Mpro). This suggests that the this compound core could serve as a starting point for the development of novel antiviral agents.

Neurodegenerative Diseases: Phosphodiesterase 4B (PDE4B) is a target of interest for neurological disorders. The successful identification of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors opens the door for exploring the potential of the this compound scaffold in this therapeutic area.

A comprehensive screening approach, including high-throughput screening and phenotypic screening, will be essential to identify novel biological targets and expand the therapeutic potential of this compound class.

Integration of Advanced Computational and Experimental Methodologies for Rational Design

To accelerate the discovery and optimization of novel this compound-based therapeutics, the integration of advanced computational and experimental methodologies is paramount. A synergistic approach that combines in silico techniques with traditional medicinal chemistry will enable a more rational and efficient drug design process.

Key methodologies to be integrated include:

Computational Modeling:

Molecular Docking: To predict the binding modes of novel analogues within the active sites of target proteins and guide the design of compounds with improved affinity.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of the compounds with their biological activity, aiding in the design of more potent analogues.

In Silico ADMET Prediction: To assess the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic properties.

Experimental Methodologies:

High-Throughput Synthesis: To rapidly generate diverse libraries of this compound analogues for biological screening.

Biophysical Techniques: Such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate target engagement and characterize the binding kinetics and thermodynamics of lead compounds.

Structural Biology: X-ray crystallography and cryo-electron microscopy to determine the co-crystal structures of lead compounds bound to their targets, providing detailed insights into the molecular interactions and guiding further optimization.

By combining these advanced methodologies, researchers can streamline the hit-to-lead and lead optimization processes, ultimately leading to the development of superior clinical candidates.

Development of Pyrrolo[3,2-b]pyridine-5-carboxamide-based Chemical Probes for Biological Systems

The development of chemical probes based on the this compound scaffold represents a critical future research direction. These molecular tools are essential for target identification, validation, and elucidation of the mechanism of action of novel compounds. While specific chemical probes based on this exact scaffold are yet to be reported, the principles for their design are well-established.

Future research in this area should focus on the design and synthesis of:

Affinity-based Probes: These probes typically incorporate a reporter tag (e.g., biotin) and a photoreactive group (e.g., diazirine or benzophenone) into the structure of a potent and selective this compound ligand. Upon photoactivation, the probe covalently crosslinks to its target protein, allowing for subsequent enrichment and identification via mass spectrometry-based proteomics.

Fluorescent Probes: By conjugating a fluorophore to a selective this compound ligand, researchers can develop probes for visualizing the subcellular localization of the target protein and for use in high-content imaging and flow cytometry-based assays.

The development of such chemical probes will be invaluable for understanding the biology of the targets of this compound-based compounds and will significantly contribute to their translation into novel therapeutics. The successful development of these tools will require a multidisciplinary approach, combining expertise in medicinal chemistry, chemical biology, and proteomics.

Q & A

Q. What key structural features of 1H-pyrrolo[3,2-b]pyridine-5-carboxamide derivatives influence JAK3 inhibitory activity?

The scaffold's hydrogen-bonding interactions with the hinge region (Glu903 and Leu905) and hydrophobic interactions with residues like Val836 and Leu828 are critical. The C4-substituent's hydrophobicity directs it into a hydrophobic cavity, enhancing binding affinity. Docking studies suggest that intramolecular hydrogen bonds between the C4-amine and C5-carboxamide stabilize the bioactive conformation .

Q. How can researchers design synthetic routes for this compound derivatives?

Common methods involve multi-step reactions, such as Suzuki-Miyaura coupling for introducing aryl groups (e.g., 4-chlorophenyl) at the C3/C5 positions. Regioselective bromination or nitration at specific positions (e.g., C5) can be achieved using HNO₃ or Br₂, followed by palladium-catalyzed cross-coupling .

Q. What in vitro assays are used to evaluate the metabolic stability of these derivatives?

Parallel artificial membrane permeability assays (PAMPA) assess membrane permeability, while liver microsomal stability tests (e.g., rat/human CYP450 enzymes) predict first-pass metabolism. For example, compound 14C showed low oral bioavailability (11%) due to rapid hepatic clearance (CLtot = 62.4 mL/min/kg in rats) .

Advanced Research Questions

Q. How can contradictory data between in vitro permeability and in vivo bioavailability be resolved?

Despite acceptable PAMPA permeability (e.g., 14C : Pe = 39 × 10⁻⁶ cm/s), poor bioavailability may arise from rapid metabolism or efflux transporters. Strategies include modifying the C4-substituent to reduce CYP450 affinity, as seen in 11K , which improved AUC₀–₂₄ by 5-fold via reduced microsomal clearance .

Q. What methodologies optimize selectivity for JAK3 over other kinases in this scaffold?

Structure-activity relationship (SAR) studies highlight the role of the C4-cycloalkyl group in avoiding steric clashes with JAK1/2-specific residues. Computational modeling (e.g., WaterMap analysis) can predict water displacement energetics in the binding pocket, guiding substituent design to enhance selectivity .

Q. How do bulky substituents (e.g., adamantyl) at the C4-position affect solubility and potency?

Bulky groups like adamantyl improve hydrophobic interactions but may reduce solubility. Introducing polar groups (e.g., hydroxyl in peficitinib) balances lipophilicity and solubility. For instance, 4-[(5-hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide maintains JAK3 inhibition (IC₅₀ < 10 nM) while enhancing aqueous solubility via hydrogen bonding .

Q. What experimental approaches validate target engagement in vivo for this scaffold?

Pharmacodynamic markers like STAT5 phosphorylation (downstream of JAK3) can be quantified via Western blot or ELISA in blood/spleen samples. Dose-dependent inhibition of cytokine signaling (e.g., IL-2 in T-cells) at 3–10 mg/kg oral doses confirms target modulation .

Methodological Considerations

Q. How are regioselectivity challenges addressed in synthesizing pyrrolopyridine cores?

Directed ortho-metalation (DoM) using directing groups (e.g., amides) enables selective functionalization. For example, 5-bromo-4-chloro-7-azaindole intermediates can be prepared via sequential halogenation, ensuring regiocontrol for subsequent cross-coupling .

Q. What strategies mitigate off-target effects in cognitive disorder models (e.g., 5-HT6R antagonists)?

Dual pharmacological profiling (e.g., 5-HT6R binding vs. D2/5-HT2A selectivity) and behavioral models (e.g., novel object recognition for cognition) differentiate target-specific effects. Neutral antagonists like compound 14 (Ki = 3 nM) avoid inverse agonist activity, reducing confounding anxiolytic effects .

Q. How can computational tools predict PK/PD relationships for derivatives?

Physiologically based pharmacokinetic (PBPK) modeling integrates logP, pKa, and microsomal clearance data to simulate AUC and Cmax. Molecular dynamics simulations (e.g., binding free energy calculations) correlate with in vivo efficacy, as demonstrated for JAK3 inhibitors .

Data Analysis & Contradictions

Q. Why might in vitro IC₅₀ values fail to predict in vivo efficacy?

Discrepancies often arise from protein binding, tissue distribution, or metabolite interference. For example, 14C showed potent JAK3 inhibition (IC₅₀ = 2 nM) but low exposure due to high plasma protein binding (>95%). Adjusting dosing regimens (e.g., sustained-release formulations) or modifying logD (2–3) can improve correlation .

Q. How should researchers interpret conflicting results between constitutive activity assays (e.g., inverse agonists vs. neutral antagonists)?

Use orthogonal assays (e.g., cAMP accumulation for Gs-coupled receptors vs. β-arrestin recruitment). Compound 14 (5-HT6R neutral antagonist) reversed phencyclidine-induced memory deficits without affecting basal signaling, unlike inverse agonists, highlighting context-dependent efficacy .

Tables for Key Data

Compound JAK3 IC₅₀ (nM)Oral AUC₀–₂₄ (ng·h/mL)Metabolic Stability (t₁/₂, min)
14C 2303<5 (rat microsomes)
11K 1.5152322 (rat microsomes)

Data from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.